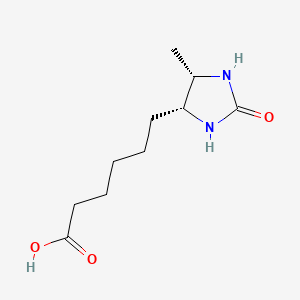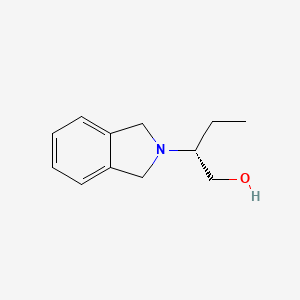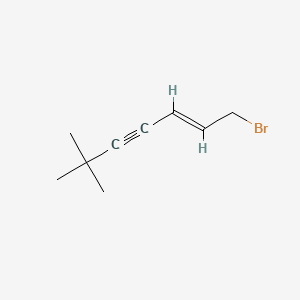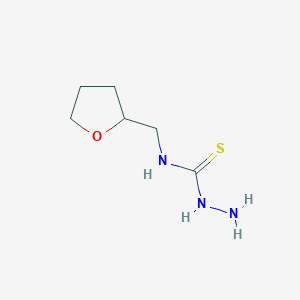
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiosemicarbazides are synthesized through the reaction of semicarbazide or thiosemicarbazide with 2-arylidene-1-tetralones under alkaline conditions, leading to the formation of carbo(thio)amides. This method suggests a pathway that could potentially be adapted for the synthesis of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide by selecting appropriate starting materials and conditions (Gautam & Chaudhary, 2015).
Molecular Structure Analysis
The molecular structure of thiosemicarbazides and their derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These studies provide a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the reactivity and properties of these compounds (Umamatheswari, Pratha, & Kabilan, 2011).
Chemical Reactions and Properties
Thiosemicarbazides participate in various chemical reactions, including cyclization to form triazole and thiazole rings. These reactions are influenced by the nature of the substituents and reaction conditions, highlighting the versatility of thiosemicarbazides as precursors for heterocyclic compounds (Mohareb, Ghabrial, & Wardakhan, 1998).
Physical Properties Analysis
The physical properties of thiosemicarbazides and related compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and intermolecular forces. X-ray crystallography studies reveal that these compounds often crystallize in specific space groups, with molecular packing influenced by hydrogen bonding and other non-covalent interactions (Nandi, Chaudhuri, Mazumdar, & Ghosh, 1985).
Chemical Properties Analysis
The chemical properties of thiosemicarbazides, including their reactivity towards various electrophiles and nucleophiles, are a function of their molecular structure. The presence of both amino and thione functionalities allows for diverse chemical transformations, making these compounds useful in the synthesis of a wide range of heterocyclic structures (Krapivin, Usova, & Kul'nevich, 1988).
Applications De Recherche Scientifique
Antitumor Agents
- Field : Medical Science, Oncology
- Application : Furazan derivatives have been synthesized and evaluated as antitumor agents . The anti-proliferative activities of these compounds were screened in vitro against a panel of four human solid tumor cell lines (HepG2; A549, Hela, and A375) .
- Method : The compounds were synthesized based on the structural modification of INCB024360 (Epacadostat). The toxicity of compounds with low IC50 values was reported on the human hepatic cell line (LO2), and the apoptosis effect of compounds on Hela cell was also studied .
- Results : Several compounds displayed good inhibitory activity, even better than the positive compound 5-fluorouracil (5-FU) for specific cell lines .
Biorefinery
- Field : Chemical Engineering, Renewable Energy
- Application : Furfural and its derived compounds, such as Tetrahydrofurfuryl alcohol (THFA) and furfuryl alcohol (FFA), can be transformed into valuable chemicals and fuels .
- Method : Furfural can be produced from agricultural waste and forest residues by hydration and dehydration of the hemicellulose part. THFA and FFA can be produced from furfural by total hydrogenation and selective hydrogenation, respectively .
- Results : The catalytic transformations of these renewable furanic compounds into useful pentanediols from these furanic compounds have attracted much attention in recent years .
Antimalarial Agents
- Field : Medical Science, Pharmacology
- Application : Furazan derivatives have been reported to possess antimalarial properties .
- Method : The compounds were synthesized based on the structural modification of known antimalarial agents. Their antimalarial activities were evaluated in vitro against a panel of Plasmodium falciparum strains .
- Results : Several compounds displayed good inhibitory activity, even better than the standard antimalarial drugs for specific strains .
High Energy Density Materials (HEDMs)
- Field : Material Science, Energy Storage
- Application : Furazan derivatives have been used as high energy density materials (HEDMs) in civilian and military applications .
- Method : The compounds were synthesized based on the structural modification of known HEDMs. Their energy density and stability were evaluated using standard procedures .
- Results : Several compounds displayed good energy density and stability, making them suitable for use in various applications .
IDO1 Inhibitors
- Field : Medical Science, Immunotherapy
- Application : Furazan derivatives have been reported to possess inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape .
- Method : The compounds were synthesized based on the structural modification of known IDO1 inhibitors. Their inhibitory activities were evaluated in vitro against a panel of solid tumor cell lines .
- Results : Several compounds displayed good inhibitory activity, contributing to the control and eradication of tumor cells by enhancing antitumor immune response .
Specialty Solvent and Synthetic Intermediate
- Field : Chemical Engineering, Material Science
- Application : Tetrahydrofurfuryl alcohol (THFA), a furfural derived compound, is used as a specialty solvent and synthetic intermediate .
- Method : THFA is prepared by hydrogenation of furfural . It is used in various applications including stripping formulations, electronic cleaner formulations, coatings, dyes and printing ink, and epoxy curing agent .
- Results : The use of THFA in these applications has shown promising results, making it a valuable compound in the chemical industry .
Propriétés
IUPAC Name |
1-amino-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h5H,1-4,7H2,(H2,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFDTMAFLOEKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide | |
CAS RN |
151672-39-8 |
Source


|
| Record name | 151672-39-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


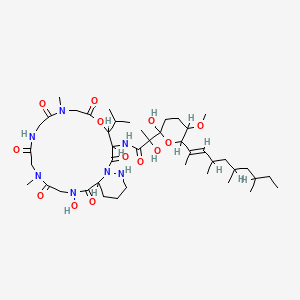
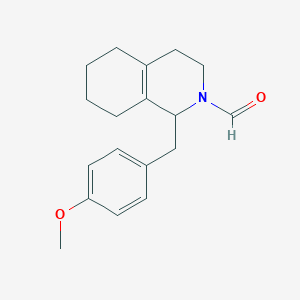
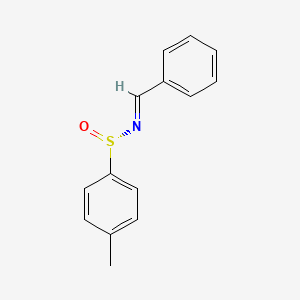
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
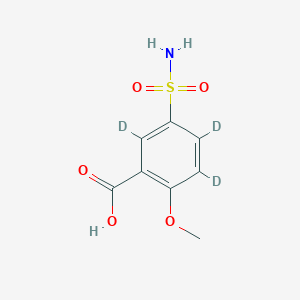
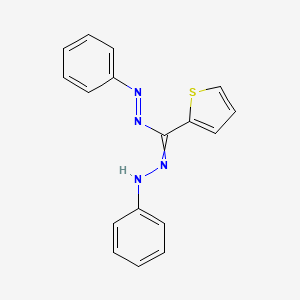
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
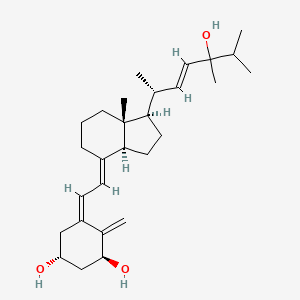
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
